2-Chloro-8-iodoquinazoline
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Overview
Description
2-Chloro-8-iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the quinazoline ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-iodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the reaction of 2-chloroquinazoline with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions to form carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Uses palladium catalysts and boronic acids.
Sonogashira Reaction: Involves palladium and copper catalysts with terminal alkynes.
Heck Reaction: Utilizes palladium catalysts and alkenes.
Major Products Formed:
Scientific Research Applications
2-Chloro-8-iodoquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including anticancer and antimicrobial agents.
Biological Studies: It is used in the development of inhibitors for specific enzymes and receptors, contributing to the understanding of biological pathways.
Material Science: The compound is utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-8-iodoquinazoline depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. The presence of halogen atoms enhances its binding affinity to the target molecules, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
4-Chloroquinazoline: Another halogenated quinazoline with similar reactivity but different substitution patterns.
2-Iodoquinazoline: Lacks the chlorine atom but shares similar chemical properties and applications.
Uniqueness: 2-Chloro-8-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and binding characteristics. This dual halogenation makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications .
Properties
Molecular Formula |
C8H4ClIN2 |
---|---|
Molecular Weight |
290.49 g/mol |
IUPAC Name |
2-chloro-8-iodoquinazoline |
InChI |
InChI=1S/C8H4ClIN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H |
InChI Key |
RPTWNSFVDDBUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)I)Cl |
Origin of Product |
United States |
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